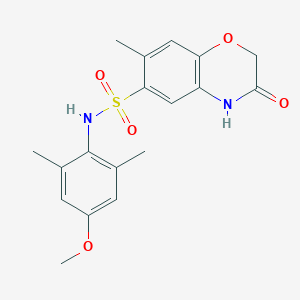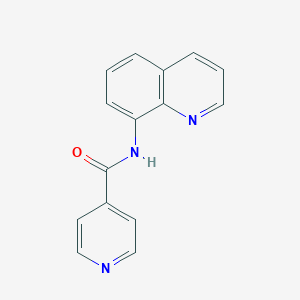
N-(8-quinolinyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-quinolinyl)isonicotinamide, commonly known as QN or NIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QN is a derivative of isonicotinamide and is known for its antimalarial properties. In recent years, QN has been studied extensively for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of QN is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular metabolism. QN has been shown to inhibit the activity of several enzymes, including topoisomerases, which are involved in DNA replication and repair. QN has also been shown to disrupt the function of mitochondria, leading to the production of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects:
QN has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. QN has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using QN in lab experiments is its potent activity against a wide range of diseases. QN is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, QN has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of QN, including its potential use in combination therapies for various diseases. QN has also been shown to have potential as a diagnostic tool for the detection of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of QN and to identify potential side effects and toxicity issues. Overall, QN is a promising compound that has the potential to be a valuable tool in the treatment of various diseases.
Métodos De Síntesis
QN can be synthesized through various methods, including the reaction of 8-aminoquinoline with isonicotinic acid in the presence of a dehydrating agent. Another method involves the reaction of 8-hydroxyquinoline with isonicotinic acid hydrazide in the presence of a reducing agent. The synthesis of QN is a complex process that requires careful control of reaction conditions and purification methods to obtain high yields of pure product.
Aplicaciones Científicas De Investigación
QN has been extensively studied for its potential use in the treatment of various diseases. Several studies have shown that QN exhibits potent antimalarial activity by inhibiting the growth of the malaria parasite. In addition to its antimalarial properties, QN has also been shown to have antitumor, antibacterial, and antifungal activity.
Propiedades
Nombre del producto |
N-(8-quinolinyl)isonicotinamide |
|---|---|
Fórmula molecular |
C15H11N3O |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-quinolin-8-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19) |
Clave InChI |
LPPMWVKXXNJXLN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)
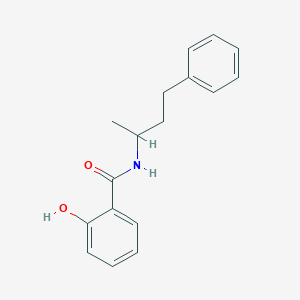
![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
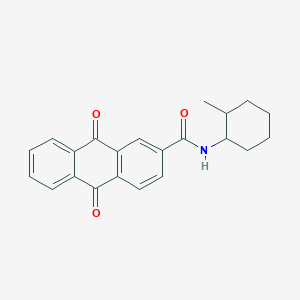
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
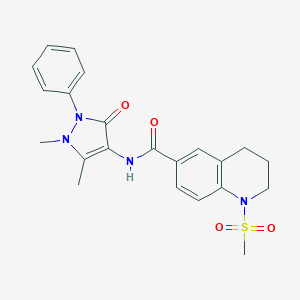
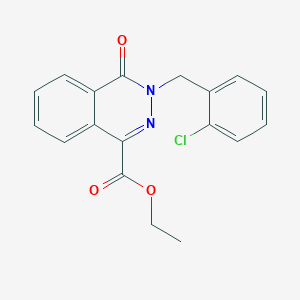
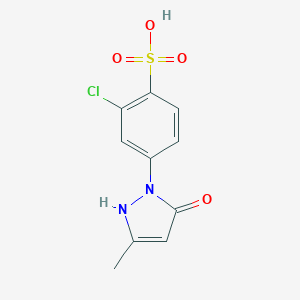
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
